Para-Substituent Vector Comparison: 4-Ethyl vs. 2-Chloro, 4-Sulfamoyl, and 4-Butoxy Benzamide Analogs
The target compound bears a 4-ethyl substituent (Hansch π ≈ +1.0) on the benzamide ring, placing it at an intermediate lipophilicity position within the available analog series. This distinguishes it from the more polar 4-sulfamoyl analog (CAS 1428357-29-2; predicted π ≈ −1.8, TPSA increase ∼+50 Ų), the less lipophilic 4-H or 4-methyl variants, and the more lipophilic 4-butoxy analog (CAS 1428374-49-5; predicted π ≈ +2.0) . In the benchmark LRRK2 inhibitor SAR literature for N-pyridazinylbenzamides, a 4-ethyl group provided an optimal balance of biochemical potency (LRRK2 IC₅₀ = 2–10 nM range for optimized leads) and brain unbound fraction (fᵤ,brain), whereas polar substituents (e.g., sulfonamides) dramatically reduced CNS exposure [1]. While direct experimental data for CAS 1421484-37-8 are not publicly available for this target, the structural precedent indicates that the 4-ethyl group confers a differentiated physicochemical profile relative to more hydrophilic or hydrophobic analogs, with implications for permeability and target engagement.
| Evidence Dimension | Lipophilicity (predicted cLogP / substituent π) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 4-Ethyl: predicted cLogP ≈ 2.95; TPSA = 76.50 Ų (from SMILES CCC1=CC=C(C=C1)C(=O)NCCNC1=CC=C(N=N1)N1C=CC=C1) [2] |
| Comparator Or Baseline | 4-Sulfamoyl analog (CAS 1428357-29-2): TPSA predicted > 125 Ų, substantially higher H-bond donor count. 2-Chloro analog (CAS 1428357-03-2): ortho-substitution alters both lipophilicity and steric profile. 4-Butoxy analog (CAS 1428374-49-5): extended alkyl chain increases logP. |
| Quantified Difference | TPSA difference: target compound ∼76.5 Ų vs. 4-sulfamoyl analog ∼126 Ų (estimated Δ ≈ −50 Ų). cLogP difference: target ∼2.95 vs. 4-sulfamoyl ∼0.5–1.0 (estimated Δ ≈ +2 log units). |
| Conditions | Predicted physicochemical parameters based on SMILES notation; no experimental logP or solubility data for CAS 1421484-37-8 identified in public domain. |
Why This Matters
The 4-ethyl substitution strikes a calculated balance between lipophilicity and polarity that may favor membrane permeability over the 4-sulfamoyl analog, while avoiding the excessive lipophilicity and potential metabolic liability of the 4-butoxy analog—a critical consideration for cell-based assay selection and eventual in vivo study design.
- [1] Ding, X. et al. (2018). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters. Studies demonstrated that benzamide para-substitution critically impacts brain exposure and kinase selectivity in N-pyridazinylbenzamide series. View Source
- [2] SILDrug Database Record. Molecular Formula C₁₉H₂₁N₅O; MW 335.41; cLogP 2.95; TPSA 76.50; Lipinski's RO5 compliant. View Source
